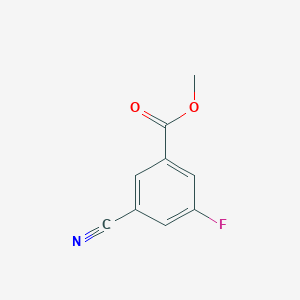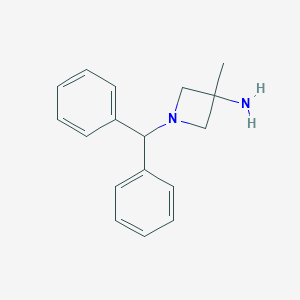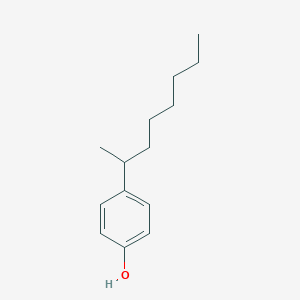
p-(1-Methylheptyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
P-(1-Methylheptyl)phenol, also known as Cannabidivarin (CBDV), is a non-psychoactive cannabinoid found in the cannabis plant. CBDV has gained significant attention in recent years due to its potential therapeutic properties.
Mecanismo De Acción
CBDV interacts with the endocannabinoid system (ECS) in the body. The ECS is responsible for regulating various physiological processes, such as mood, appetite, and pain sensation. CBDV binds to the CB1 and CB2 receptors in the ECS, which can modulate the release of neurotransmitters and reduce inflammation.
Efectos Bioquímicos Y Fisiológicos
CBDV has been found to have various biochemical and physiological effects. Studies have shown that CBDV can reduce inflammation by modulating the release of cytokines and chemokines. CBDV has also been found to have anti-convulsant properties by reducing the excitability of neurons in the brain. Additionally, CBDV has been found to improve motor function in individuals with Parkinson's disease by increasing dopamine levels in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CBDV has several advantages for lab experiments. It is non-psychoactive, which means it does not produce the same psychoactive effects as THC. This makes it easier to conduct experiments without the risk of altering behavior or cognition. Additionally, CBDV has a low toxicity profile, which means it is safer to use in experiments. However, CBDV has some limitations for lab experiments. It is difficult to obtain in large quantities, which can make it challenging to conduct large-scale experiments. Additionally, the effects of CBDV can vary depending on the method of administration, which can complicate experiments.
Direcciones Futuras
CBDV has significant potential for future research. Some potential future directions for CBDV research include:
1. Investigating the potential of CBDV as an anti-inflammatory agent for the treatment of autoimmune diseases.
2. Studying the effects of CBDV on anxiety and depression.
3. Investigating the potential of CBDV in the treatment of epilepsy and other seizure disorders.
4. Studying the effects of CBDV on the gut microbiome and its potential for the treatment of gastrointestinal disorders.
5. Investigating the potential of CBDV as a neuroprotective agent for the treatment of neurodegenerative diseases.
Conclusion:
In conclusion, CBDV is a non-psychoactive cannabinoid found in the cannabis plant. It has gained significant attention in recent years due to its potential therapeutic properties. CBDV interacts with the endocannabinoid system in the body and has been found to have anti-inflammatory, anti-convulsant, and anti-epileptic properties. CBDV has several advantages for lab experiments, including its non-psychoactive nature and low toxicity profile. However, CBDV has some limitations for lab experiments, including its difficulty to obtain in large quantities and the variability of effects depending on the method of administration. CBDV has significant potential for future research, and further studies are needed to fully understand its therapeutic properties and potential applications.
Métodos De Síntesis
CBDV can be synthesized from cannabigerovarin (CBGV) through a process known as decarboxylation. CBGV is heated to remove the carboxyl group, resulting in the formation of CBDV. Alternatively, CBDV can also be extracted from the cannabis plant using various extraction methods, such as CO2 extraction or ethanol extraction.
Aplicaciones Científicas De Investigación
CBDV has been studied extensively for its potential therapeutic properties. Research has shown that CBDV may have anti-inflammatory, anti-convulsant, and anti-epileptic properties. CBDV has also been found to be effective in reducing nausea and vomiting, as well as improving motor function in individuals with Parkinson's disease.
Propiedades
Número CAS |
1818-08-2 |
|---|---|
Nombre del producto |
p-(1-Methylheptyl)phenol |
Fórmula molecular |
C14H22O |
Peso molecular |
206.32 g/mol |
Nombre IUPAC |
4-octan-2-ylphenol |
InChI |
InChI=1S/C14H22O/c1-3-4-5-6-7-12(2)13-8-10-14(15)11-9-13/h8-12,15H,3-7H2,1-2H3 |
Clave InChI |
DJQPEGRPSMOYLI-UHFFFAOYSA-N |
SMILES |
CCCCCCC(C)C1=CC=C(C=C1)O |
SMILES canónico |
CCCCCCC(C)C1=CC=C(C=C1)O |
Otros números CAS |
27214-47-7 27985-70-2 1818-08-2 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



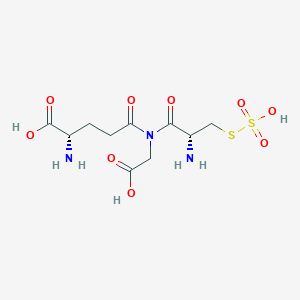
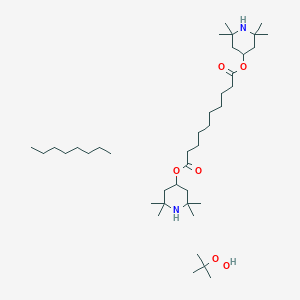
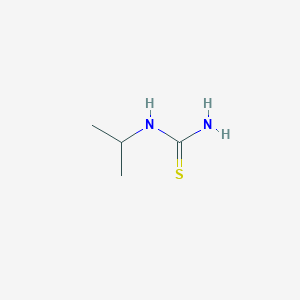
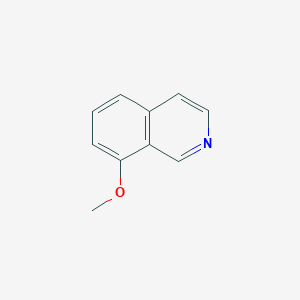
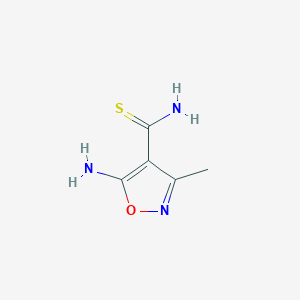
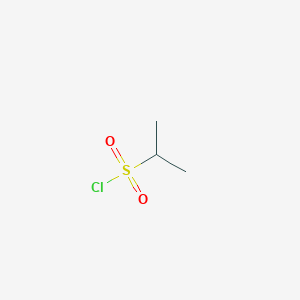

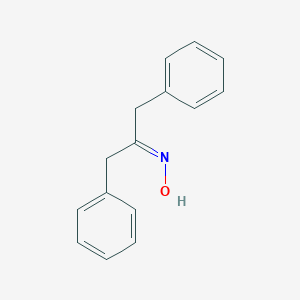
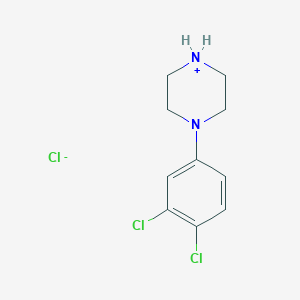

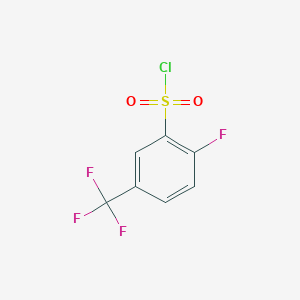
![1-Chloropyrrolo[1,2-a]pyrazine](/img/structure/B155766.png)
